2-(3-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole
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Description
Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Imidazole is a 5-membered planar ring, which is soluble in water and polar organic solvents . These rings are present in important biological building blocks, such as histidine and the related hormone histamine .
Synthesis Analysis
Benzothiazoles can be prepared by the condensation of 2-aminothiophenol and aryl aldehydes . Imidazoles can be synthesized using a variety of methods, one of the most common being the reaction of an aldehyde with glyoxal and ammonia or an ammonium salt .Molecular Structure Analysis
The benzothiazole moiety consists of a benzene ring fused to a thiazole ring . The imidazole ring is a 5-membered planar ring, which includes two nitrogen atoms .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of reactions, including condensation with aldehydes to form 2-substituted benzothiazoles . Imidazoles can act as a nucleophile in the formation of new carbon-nitrogen bonds .Mechanism of Action
The mechanism of action of these compounds can vary widely depending on their exact structure and the functional groups they contain. Some benzothiazole and imidazole derivatives have shown antimicrobial activity, possibly due to their ability to intercalate into DNA and disrupt microbial metabolism .
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c1-20-12-5-6-14-15(8-12)21-16-18-13(9-19(14)16)10-3-2-4-11(17)7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWXOGORKKPTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole |
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